molecular formula C9H7F2NO2 B11782436 2-(Difluoromethoxy)-5-methylbenzo[d]oxazole

2-(Difluoromethoxy)-5-methylbenzo[d]oxazole

Cat. No.: B11782436
M. Wt: 199.15 g/mol
InChI Key: GORZFJIDWJABPZ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-methylbenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core substituted with a difluoromethoxy group at the 2-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-5-methylbenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminophenol with a suitable aldehyde or ketone, followed by cyclization and introduction of the difluoromethoxy group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis on a large scale .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-5-methylbenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce new functional groups, leading to a variety of benzoxazole derivatives .

Scientific Research Applications

2-(Difluoromethoxy)-5-methylbenzo[d]oxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-methylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its absorption and interaction with biological membranes. The benzoxazole core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives with different substituents, such as:

Uniqueness

2-(Difluoromethoxy)-5-methylbenzo[d]oxazole is unique due to the presence of both the difluoromethoxy and methyl groups, which confer specific chemical and biological properties. The difluoromethoxy group enhances the compound’s stability and lipophilicity, while the methyl group can influence its reactivity and interaction with biological targets .

Properties

Molecular Formula

C9H7F2NO2

Molecular Weight

199.15 g/mol

IUPAC Name

2-(difluoromethoxy)-5-methyl-1,3-benzoxazole

InChI

InChI=1S/C9H7F2NO2/c1-5-2-3-7-6(4-5)12-9(13-7)14-8(10)11/h2-4,8H,1H3

InChI Key

GORZFJIDWJABPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)OC(F)F

Origin of Product

United States

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